molecular formula C11H7ClFN3O3 B5110185 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione

Cat. No.: B5110185
M. Wt: 283.64 g/mol
InChI Key: NERRGFWBPXMBRL-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine-2,4,6-trione core, which is a derivative of barbituric acid, and is substituted with a 3-chloro-4-fluoro-phenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione typically involves the condensation of barbituric acid with 3-chloro-4-fluoroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of barbituric acid and substituted pyrimidines, such as:

  • 5-[(3-Chloro-4-fluoro-phenylamino)-methyl]-pyrimidine-2,4,6-trione
  • 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-dione

Uniqueness

The uniqueness of 5-[(3-Chloro-4-fluoro-phenylamino)-methylene]-pyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFN3O3/c12-7-3-5(1-2-8(7)13)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRGFWBPXMBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=CC2=C(NC(=O)NC2=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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